1-(5-Bromopyridin-2-yl)-1,4-diazepane
Overview
Description
1-(5-Bromopyridin-2-yl)-1,4-diazepane is a heterocyclic compound that features a brominated pyridine ring fused with a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane typically involves the bromination of pyridine derivatives followed by the formation of the diazepane ring. One common method starts with 5-bromopyridine, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the diazepane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(5-Bromopyridin-2-yl)-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the diazepane ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine ring but differ in the additional pyrimidine ring structure.
5-Bromopyridine Derivatives: These compounds have the same brominated pyridine ring but lack the diazepane ring.
Uniqueness: 1-(5-Bromopyridin-2-yl)-1,4-diazepane is unique due to the presence of both the brominated pyridine and diazepane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPQRNSDOVULHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588457 | |
Record name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855787-68-7 | |
Record name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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